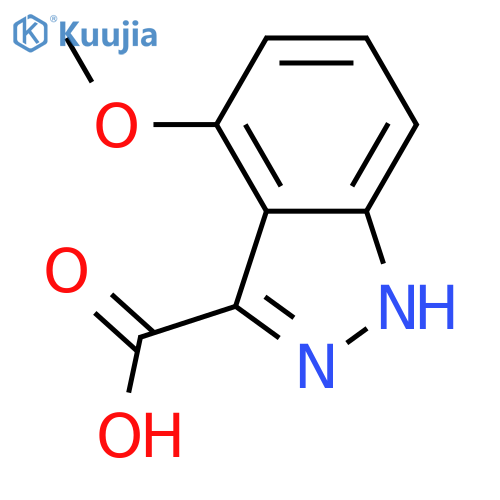

Cas no 865887-02-1 (4-Methoxy-1H-indazole-3-carboxylic acid)

865887-02-1 structure

商品名:4-Methoxy-1H-indazole-3-carboxylic acid

4-Methoxy-1H-indazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-1H-indazole-3-carboxylic acid

- 1H-INDAZOLE-3-CARBOXYLIC ACID,4-METHOXY-

- 4-Methoxyindazole-3-carboxylic acid

- 4-Methoxy-1H-indazole-3-carboxylic acid (ACI)

- MFCD07371558

- PB14485

- Z1198172355

- EN300-116248

- 865887-02-1

- A841733

- 4-methoxy-1H-indazole-3-carboxylicacid

- P10452

- DS-13293

- AKOS006284816

- 1H-INDAZOLE-3-CARBOXYLIC ACID, 4-METHOXY-

- DTXSID90646577

- SCHEMBL492585

-

- MDL: MFCD07371558

- インチ: 1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(9(12)13)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)

- InChIKey: UNCWFHMSYTUYDL-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C2C(=CC=CC=2OC)NN=1)O

計算された属性

- せいみつぶんしりょう: 192.05300

- どういたいしつりょう: 192.053

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 75.2A^2

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.459

- ふってん: 467.6°C at 760 mmHg

- フラッシュポイント: 467.6 °C at 760 mmHg

- 屈折率: 1.688

- PSA: 75.21000

- LogP: 1.26970

4-Methoxy-1H-indazole-3-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,2-8°C

4-Methoxy-1H-indazole-3-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Methoxy-1H-indazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB458063-5 g |

4-Methoxy-1H-indazole-3-carboxylic acid, 95%; . |

865887-02-1 | 95% | 5g |

€1,660.60 | 2023-07-18 | |

| eNovation Chemicals LLC | Y0997408-10g |

4-Methoxyindazole-3-carboxylic acid |

865887-02-1 | 95% | 10g |

$2000 | 2024-08-02 | |

| eNovation Chemicals LLC | Y0997408-25g |

4-Methoxyindazole-3-carboxylic acid |

865887-02-1 | 95% | 25g |

$3200 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | SYN0061-1G |

4-methoxy-1H-indazole-3-carboxylic acid |

865887-02-1 | 95% | 1g |

¥ 2,376.00 | 2023-04-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68740-5g |

4-Methoxy-1H-indazole-3-carboxylic acid |

865887-02-1 | 95% | 5g |

¥3148.0 | 2022-04-27 | |

| TRC | M269578-50mg |

4-Methoxy-1H-indazole-3-carboxylic Acid |

865887-02-1 | 50mg |

$1499.00 | 2023-05-18 | ||

| abcr | AB458063-1 g |

4-Methoxy-1H-indazole-3-carboxylic acid, 95%; . |

865887-02-1 | 95% | 1g |

€564.60 | 2023-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68740-1g |

4-Methoxy-1H-indazole-3-carboxylic acid |

865887-02-1 | 95% | 1g |

¥1068.0 | 2022-04-27 | |

| eNovation Chemicals LLC | D968344-100mg |

4-Methoxy-1H-indazole-3-carboxylic acid |

865887-02-1 | 95% | 100mg |

$190 | 2024-07-28 | |

| TRC | M269578-5mg |

4-Methoxy-1H-indazole-3-carboxylic Acid |

865887-02-1 | 5mg |

$190.00 | 2023-05-18 |

4-Methoxy-1H-indazole-3-carboxylic acid 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

865887-02-1 (4-Methoxy-1H-indazole-3-carboxylic acid) 関連製品

- 90417-53-1(5-Methoxy-1H-indazole-3-carboxylic Acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:865887-02-1)4-Methoxy-1H-indazole-3-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):392.0